molecular formula C₁₆H₁₇F₂N₃O₆S B1141489 2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate) CAS No. 1151528-53-8

2'-Deoxy-2',2'-difluorocytidine 5'-(4-Methylbenzenesulfonate)

Cat. No.: B1141489
CAS No.: 1151528-53-8
M. Wt: 417.38
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Description

2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is a synthetic nucleoside analog. It is an intermediate in the synthesis of gemcitabine metabolites, which are used in various therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxy-2’,2’-difluorocytidine involves several steps. One method includes reacting a 1-halo ribofuranose compound with a nucleobase in a solvent to obtain a nucleoside. This nucleoside is then deprotected to yield 2’-Deoxy-2’,2’-difluorocytidine . Another method involves the use of ribofuranose intermediates such as ribofuranose alpha-methanesulfonate, which reacts with nucleobases to produce the desired nucleosides .

Industrial Production Methods

Industrial production of 2’-Deoxy-2’,2’-difluorocytidine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of protective groups and specific solvents to facilitate the reactions and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxy-2’,2’-difluorocytidine undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups.

    Oxidation and Reduction Reactions: Altering the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Hexamethyldisilazane: Used in the protection of nucleobases.

    Methanesulfonate: Used as a leaving group in substitution reactions.

Major Products

The major products formed from these reactions include various protected and deprotected nucleosides, which are intermediates in the synthesis of therapeutic agents like gemcitabine .

Scientific Research Applications

2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of nucleoside analogs.

    Biology: Studied for its role in DNA synthesis inhibition and cytotoxicity.

    Medicine: Utilized in the development of anticancer drugs, particularly gemcitabine, which is effective against various cancers such as non-small cell lung cancer and pancreatic cancer.

    Industry: Employed in the large-scale production of nucleoside analogs for therapeutic use.

Mechanism of Action

The compound exerts its effects through the following mechanisms:

    Inhibition of DNA Synthesis: After phosphorylation to its active form, 2’-Deoxy-2’,2’-difluorocytidine triphosphate, it integrates into DNA, terminating the chain and inhibiting DNA synthesis.

    Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis, and its inhibition leads to decreased DNA replication and cell death.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluorocytidine: Another nucleoside analog with antiviral properties.

    Gemcitabine: A well-known anticancer agent that shares a similar mechanism of action.

Uniqueness

2’-Deoxy-2’,2’-difluorocytidine 5’-(4-Methylbenzenesulfonate) is unique due to its specific structural modifications, which enhance its efficacy and stability as an intermediate in the synthesis of gemcitabine metabolites.

Properties

CAS No.

1151528-53-8

Molecular Formula

C₁₆H₁₇F₂N₃O₆S

Molecular Weight

417.38

Origin of Product

United States

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